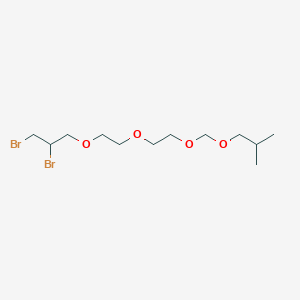
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is an organic compound characterized by the presence of bromine atoms and multiple ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane typically involves the bromination of a precursor compound. One common method is the bromination of an alkene or alkyne precursor using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) . The reaction proceeds through the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by bromide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
科学研究应用
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in electrophilic addition reactions, while the ether linkages can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylaniline: Another brominated compound with applications in organic synthesis and as an intermediate for pharmaceuticals.
Dibromothymoquinone: A brominated quinone with biological activity and potential use as a plastoquinone antagonist.
Uniqueness
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is unique due to its multiple ether linkages and specific bromination pattern, which confer distinct chemical and physical properties compared to other brominated compounds.
属性
CAS 编号 |
91100-70-8 |
|---|---|
分子式 |
C12H24Br2O4 |
分子量 |
392.12 g/mol |
IUPAC 名称 |
1-[2-[2-(2,3-dibromopropoxy)ethoxy]ethoxymethoxy]-2-methylpropane |
InChI |
InChI=1S/C12H24Br2O4/c1-11(2)8-18-10-17-6-4-15-3-5-16-9-12(14)7-13/h11-12H,3-10H2,1-2H3 |
InChI 键 |
PGAXUZJKRMNHMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCOCCOCCOCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


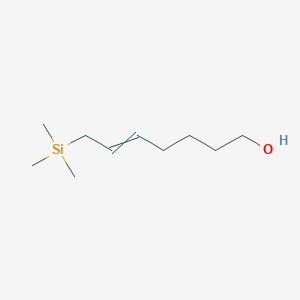
methanone](/img/structure/B14348083.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)

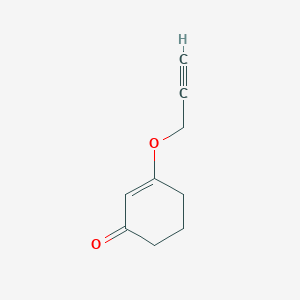
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
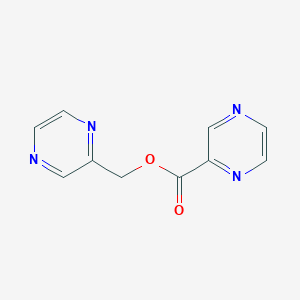
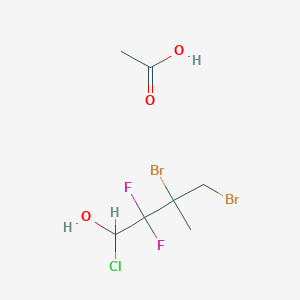
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
